molecular formula C4H10O2 B1596017 Butanediol CAS No. 25265-75-2

Butanediol

Cat. No. B1596017
CAS RN: 25265-75-2
M. Wt: 90.12 g/mol
InChI Key: CDQSJQSWAWPGKG-UHFFFAOYSA-N
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Description

Butanediol, also known as BDO, is a chemical compound that belongs to the family of diols. It is a colorless and viscous liquid that is widely used in various industrial applications. Butanediol is a versatile chemical that can be synthesized by different methods, and it has a wide range of scientific research applications. In

Scientific Research Applications

Microbial Production of 2,3-Butanediol

2,3-Butanediol is a valuable bulk chemical with extensive industrial applications. Its microbial production has been the focus of research, exploring strategies like strain improvement, substrate alteration, and process development for efficient and economical production. The review by Ji, Huang, and Ouyang (2011) provides an in-depth analysis of these strategies, including a discussion on value-added derivatives and downstream processing methods (Ji, Huang, & Ouyang, 2011).

Enhanced 2,3-Butanediol Production in Yeast

Kim and Hahn (2015) achieved significant improvements in 2,3-butanediol production in Saccharomyces cerevisiae by eliminating byproduct formation and redox rebalancing. Their research demonstrated the highest yield and productivity of 2,3-butanediol in yeast, marking a significant advancement in the field (Kim & Hahn, 2015).

Autonomous Production of 1,4-Butanediol in Engineered E. coli

Liu and Lu (2015) reported on the autonomous production of 1,4-butanediol in Escherichia coli using a de novo biosynthesis pathway. This represents an innovative approach combining synthetic biology and metabolic engineering, highlighting the potential for sustainable production of important chemicals like 1,4-butanediol from renewable resources (Liu & Lu, 2015).

Biocatalytic Routes to 1,4-Butanediol

Yim et al. (2011) developed the first direct biocatalytic routes to 1,4-butanediol from renewable carbohydrate feedstocks in E. coli. This groundbreaking work offers a sustainable alternative to petrochemical feedstocks, demonstrating the feasibility of producing this commodity chemical from glucose, xylose, sucrose, and biomass-derived sugar streams (Yim et al., 2011).

Utilization of Agricultural Waste for 2,3-Butanediol Production

Sun et al. (2009) explored the production of 2,3-butanediol using Klebsiella pneumoniae and Jerusalem artichoke tubers, demonstrating the viability of using agricultural waste as a substrate. Their work highlights the potential for more cost-effective processes in large-scale 2,3-butanediol production (Sun et al., 2009).

Advances in Microbial 2,3-Butanediol Production

Yang and Zhang (2019) summarized state-of-the-art progress in biotechnological production of 2,3-butanediol. They discussed metabolic and process engineering strategies to overcome challenges in microbial production, particularly addressing the issues of pathogenic microorganisms and low titers in engineered hosts(Yang & Zhang, 2019).

Biological Production and Applications of 2,3-Butanediol

Syu (2001) reviewed the biological production of 2,3-butanediol (2,3-BDL), emphasizing its importance for various chemical feedstocks and liquid fuels. The article covers microbial formation pathways, strain varieties, and fermentation conditions, providing insights into the potential of 2,3-BDL as a bio-based chemical (Syu, 2001).

Biotechnological Production of 2,3-Butanediol

Celińska and Grajek (2009) presented a comprehensive review of the biotechnological production of 2,3-butanediol, including the sources of biomass used, wild type and genetically improved strains, and operating conditions. Their work underscores the importance of this bio-based process as an alternative to traditional chemical synthesis (Celińska & Grajek, 2009).

Autotrophic Production of (R)-1,3-Butanediol

Gascoyne et al. (2021) engineered Cupriavidus necator H16 for the autotrophic production of (R)-1,3-butanediol, a critical intermediate in several industrial processes. Their approach leveraged the bacterium's natural capacity to fix carbon dioxide, presenting a novel pathway for sustainable chemical production (Gascoyne et al., 2021).

Chiral Pure D-2,3-Butanediol Production in Bacillus licheniformis

Wang et al. (2012) focused on the production of chiral pure D-2,3-butanediol using thermophilic Bacillus licheniformis. Their work demonstrated the feasibility of producing high-temperature butanediol, which could significantly reduce production costs using low-cost lignocellulosic biomass (Wang et al., 2012).

properties

IUPAC Name

butane-1,1-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c1-2-3-4(5)6/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQSJQSWAWPGKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074745
Record name Butanediol
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Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Information not available.
Record name Butanediol
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Product Name

Butanediol

CAS RN

25265-75-2
Record name Butanediol (mixed isomers)
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Record name Butanediol
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Record name Butanediol
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Synthesis routes and methods I

Procedure details

As described in detail in copending application Ser. No. 924,212, filed July 12, 1978, (FDN-1113), the catalyst of the invention will produce high quality butanediol by a process involving a two-stage catalytic hydrogenation of a butynediol solution containing formaldehyde. During the first stage of the process, or low pressure, low temperature stage, a butanediol product having a much lower carbonyl number is obtained. The carbonyl number is the conventional measure of the undesired aldehyde and acetal content including residual formaldehyde. In the second or finishing stage, which is carried out at higher pressures and/or temperatures than the first stage, much less 2-methyl-1,4-butanediol byproduct (methylbutanediol) is produced concurrently with butanediol.
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Synthesis routes and methods II

Procedure details

Both 1,4-butanediol and tetrahydrofuran are useful as a solvent and raw materials for organic synthesis such as polymeric material. They have been produced through various ways. For example, tetrahydrofuran is produced by (a) catalytic hydrogenation of furan which has been obtained by elimination of carbonyl group from furfural, (b) dehydration cyclization of butanediol obtained by hydrogenation of butynediol which is a reaction product of acetylene and formaldehyde and (c) reaction of 1,4-diacetoxybutanediol and water in the presence of an acid catalyst; and 1,4-butanediol is produced by (d) hydrogenation of butynediol and (e) hydrolysis of 1,4-diacetoxybutane.
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Synthesis routes and methods III

Procedure details

A stainless steel tubular reaction with an O.D. of 1 inch and I.D. 0.93 inches was packed with 70 ml (27 g.) of the catalyst from Example 1 to provide a 7 inch bed length. The catalyst was reduced over a six hour period at 150°-300° C. using hydrogen in nitrogen in increasing concentration of from about 3% to about 10% H2. The hydrogen mixture was introduced intermittently until there was little exotherm, after which the hydrogen concentration was increased to 100%. A feed of γ-Butyrolactone was pumped to a vaporizer from which the vapor was carried by a hydrogen stream to the reaction. The ratio of hydrogen to butyrolactone feed (99% pure) was 150:1. The reactor was maintained at 160° C. temperature, 600 psig. pressure and an LHSV of 0.05 (g. of feed/hour/volume of catalyst). The product vapors were collected and condensed. A conversion of 90% butyrolactone with 95% selectivity to butanediol was obtained.
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Synthesis routes and methods IV

Procedure details

Example 2 was repeated using this catalyst, except that the liquid feed to the vaporizer was a 1:1 mixture of butyrolactone and 1,4-butanediol, the hydrogen pressure was maintained at 900 psig. and the LHSV was 0.1. A 98% conversation of butyrolactone with 97% selectivity to butanediol was obtained.
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Synthesis routes and methods V

Procedure details

First, terephthalic acid and 1,4-butanediol (the latter in an excess of 150-220 mol %, preferably 70-100 mol %) are reacted with each other in a conventional manner at temperatures within the range from 150° to 220° C. and pressures within the range from 0.7 to 1.5 bar over a period of from 30 to 90, preferably from 40 to 70, minutes. An esterification takes place and resulting THF (tetrahydrofuran) together with excess butanediol (BD) and small amounts of oligomeric and polymeric compounds and also residual terephthalic acid are transferred with the vapors (a1, a2 and a3) into a column A). The point of addition is preferably located in the middle or the lower part of the column.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butanediol
Reactant of Route 2
Butanediol
Reactant of Route 3
Butanediol
Reactant of Route 4
Butanediol
Reactant of Route 5
Butanediol
Reactant of Route 6
Butanediol

Citations

For This Compound
155,000
Citations
S Maina, AA Prabhu, N Vivek, A Vlysidis… - Biotechnology …, 2022 - Elsevier
The bio-based platform chemicals 2,3-butanediol (BDO) and acetoin have various applications in chemical, cosmetics, food, agriculture, and pharmaceutical industries, whereas the …
Number of citations: 60 www.sciencedirect.com
P Perego, A Converti, M Del Borghi - Bioresource Technology, 2003 - Elsevier
An optimization study has been performed on 2,3-butanediol production by Bacillus licheniformis NCIMB 8059 from different carbon sources (glucose, sucrose and cornstarch …
Number of citations: 136 www.sciencedirect.com
A Burgard, MJ Burk, R Osterhout, S Van Dien… - Current opinion in …, 2016 - Elsevier
… A sustainable bioprocess for the production of 1, 4-butanediol (BDO) from carbohydrate feedstocks was developed. BDO is a chemical intermediate that goes into a variety of products …
Number of citations: 242 www.sciencedirect.com
CP Christenson, MA Harthcock… - Journal of Polymer …, 1986 - Wiley Online Library
Abstract Model butanediol–MDI–polypropylene oxide polymers have been synthesized to explore the structure–property relationships in urethane/polyether polymers. The results of …
Number of citations: 214 onlinelibrary.wiley.com
K Petrov, P Petrova - Applied Microbiology and Biotechnology, 2009 - Springer
The microbial production of high amounts of 2,3-butanediol (2,3-BD) from glycerol as a sole carbon source by the Bulgarian isolate Klebsiella pneumoniae G31 was studied in a series …
Number of citations: 175 link.springer.com
S Abouzahr, GL Wilkes, Z Ophir - Polymer, 1982 - Elsevier
The structure-property relationship of a systematic series of segmented polyurethanes was investigated segment was 4,4′-diphenylmethane diisocyanate (MDI) extended with 1,4-…
Number of citations: 210 www.sciencedirect.com
XJ Ji, H Huang, PK Ouyang - Biotechnology advances, 2011 - Elsevier
… 2,3-Butanediol is a promising bulk chemical due to its extensive … -butanediol production is reviewed in this paper. Various strategies for efficient and economical microbial 2,3-butanediol …
Number of citations: 731 www.sciencedirect.com
L Johansen, K Bryn, FC Stormer - Journal of Bacteriology, 1975 - Am Soc Microbiol
… butanediol. Mutant III-45 has less than 1% of the wild-type levels of the three enzymes of the butanediol … formation of acetoin and 2,3-butanediol. The three mutants require valine and …
Number of citations: 128 journals.asm.org
DL Zvosec, SW Smith, JR McCutcheon… - … England Journal of …, 2001 - Mass Medical Soc
… -butanediol involving … butanediol and patients identified through public health officials and family members. We used gas chromatography–mass spectrometry to measure 1,4-butanediol …
Number of citations: 263 www.nejm.org
ET Papoutsakis, CL Meyer - Biotechnology and Bioengineering, 1985 - Wiley Online Library
Using the available information of fermentation biochemistry, fermentation (stoichiometric) equations are derived for anaerobic saccharolytic fermentations of butanediol and mixed acids…
Number of citations: 152 onlinelibrary.wiley.com

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